molecular formula C9H12ClF2NO B6220371 [(2,6-difluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride CAS No. 2751614-27-2

[(2,6-difluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6220371
CAS No.: 2751614-27-2
M. Wt: 223.6
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Description

(2,6-difluoro-4-methoxyphenyl)methylamine hydrochloride is an organic compound characterized by the presence of fluorine, methoxy, and amine functional groups. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-difluoro-4-methoxyphenyl)methylamine hydrochloride typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2,6-difluoro-4-methoxybenzaldehyde.

    Reductive Amination: The aldehyde is then subjected to reductive amination with methylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (2,6-difluoro-4-methoxyphenyl)methylamine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2,6-difluoro-4-methoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces amines or alcohols.

Scientific Research Applications

(2,6-difluoro-4-methoxyphenyl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2,6-difluoro-4-methoxyphenyl)methylamine hydrochloride exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating biological pathways. The methoxy group can influence the compound’s solubility and permeability, affecting its overall bioavailability.

Comparison with Similar Compounds

Similar Compounds

    [(2,6-difluoro-4-methoxyphenyl)methyl]amine: Lacks the methyl group, which can alter its reactivity and biological activity.

    (2,6-difluoro-4-methoxyphenyl)methylamine: Contains an ethyl group instead of a methyl group, potentially affecting its pharmacokinetic properties.

    (2,6-difluoro-4-methoxyphenyl)methylamine: The free base form of the hydrochloride salt, which may have different solubility and stability characteristics.

Uniqueness

(2,6-difluoro-4-methoxyphenyl)methylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups can enhance its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2751614-27-2

Molecular Formula

C9H12ClF2NO

Molecular Weight

223.6

Purity

95

Origin of Product

United States

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